molecular formula C15H18BrN3O B4504082 2-(6-bromo-1H-indol-1-yl)-1-(4-methylpiperazin-1-yl)ethanone

2-(6-bromo-1H-indol-1-yl)-1-(4-methylpiperazin-1-yl)ethanone

Cat. No.: B4504082
M. Wt: 336.23 g/mol
InChI Key: KAUYUQAWGYKXRO-UHFFFAOYSA-N
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Description

2-(6-bromo-1H-indol-1-yl)-1-(4-methylpiperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C15H18BrN3O and its molecular weight is 336.23 g/mol. The purity is usually 95%.
The exact mass of the compound 6-bromo-1-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-1H-indole is 335.06332 g/mol and the complexity rating of the compound is 357. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Serotonin 6 (5-HT6) Receptor Antagonists for Cognitive Disorders

A study focused on the development of indole derivatives as serotonin 6 (5-HT6) receptor antagonists identified a compound with significant potential for treating cognitive disorders. The research highlights the compound's high affinity and selectivity for the 5-HT6 receptor, indicating its promise for Alzheimer's disease treatment. This compound's preclinical efficacy, especially in combination with donepezil and memantine, showcases the role of similar indole derivatives in therapeutic applications (Nirogi et al., 2017).

Bromination Reactions of Indole Derivatives

Research on the reactivity of methyl hexahydro indolizino indole carboxylate derivatives with N-bromosuccinimide has provided insights into the bromination reactions of indole compounds. These reactions are crucial for synthesizing various indole derivatives with potential applications in medicinal chemistry and synthetic biology (Irikawa et al., 1989).

Natural and Semisynthetic Compounds from Sponges

A study on compounds isolated from the Jamaican sponge Smenospongia aurea, including indole alkaloids, revealed significant antimalarial, antimycobacterial, and serotonin receptor binding activities. These findings underscore the importance of natural and semisynthetic indole derivatives in discovering new anti-infective agents (Hu et al., 2002).

Photochromic Properties of Spiro[indoline-naphthaline] Oxazine Derivatives

Investigations into spiro[indoline-naphthaline]oxazine derivatives have explored their photochromic properties. Such studies are vital for developing materials with potential applications in optical data storage and photo-switchable devices, demonstrating the broader scientific applications of indole-based compounds (Li et al., 2015).

Properties

IUPAC Name

2-(6-bromoindol-1-yl)-1-(4-methylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrN3O/c1-17-6-8-18(9-7-17)15(20)11-19-5-4-12-2-3-13(16)10-14(12)19/h2-5,10H,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAUYUQAWGYKXRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)CN2C=CC3=C2C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.